molecular formula C19H18N2O4S B2853913 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1448070-07-2

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2853913
CAS No.: 1448070-07-2
M. Wt: 370.42
InChI Key: YWGAXLJAJNOKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) group acylated to an azetidine (four-membered nitrogen-containing ring) at the 3-position, which is further substituted with a carboxamide group linked to a 2-(methylthio)phenyl moiety. The benzo[d][1,3]dioxole moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties . The methylthio (-SMe) group on the phenyl ring contributes electron density and lipophilicity, influencing both solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-26-17-5-3-2-4-14(17)20-18(22)13-9-21(10-13)19(23)12-6-7-15-16(8-12)25-11-24-15/h2-8,13H,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAXLJAJNOKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Pharmacophore Variations

The target compound’s structural analogs vary primarily in three regions:

Core heterocycle : Azetidine vs. thiazole, cyclopropane, or piperazine.

Substituents on the phenyl ring: Methylthio (-SMe) vs. methoxy (-OMe), nitro (-NO₂), or halogens.

Linker groups : Carboxamide vs. ester or ether linkages.

Compound Name/ID Core Structure Key Substituents Key Differences vs. Target Compound Reference
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide Azetidine 6-Methylpyridin-2-yl Pyridine vs. methylthio-phenyl; altered H-bonding potential
Compound 92 () Cyclopropane-thiazole 4-(Methylthio)phenyl, 3-methoxybenzoyl Thiazole and cyclopropane vs. azetidine; increased planarity
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Simple carboxamide Phenyl Lacks azetidine; reduced conformational constraint
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Methylthio-thiadiazole Thiadiazole core vs. azetidine; enhanced dipole interactions

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The benzo[d][1,3]dioxole group is resistant to oxidative metabolism, while the methylthio group may oxidize to sulfoxide/sulfone metabolites, altering activity . In contrast, compounds with pyridine () or thiazole () cores may undergo faster hepatic clearance due to heterocyclic ring oxidation .

Key Research Findings and Trends

Azetidine Superiority : Azetidine-containing compounds (e.g., ) show improved binding affinity in enzymatic assays over flexible analogs, likely due to reduced entropy loss upon target binding .

Methylthio vs. Pyridine : Methylthio-substituted phenyl groups (target compound, ) enhance lipophilicity but may reduce solubility compared to pyridine-containing analogs () .

Metabolic Pathways : Methylthio groups are prone to oxidation, necessitating structural optimization (e.g., replacing with CF₃) for prolonged half-life .

Preparation Methods

Condensation of Catechol with Carbonyl Compounds

The benzodioxole ring is synthesized by acid-catalyzed condensation of catechol with ketones or aldehydes. ZrO₂/SO₄²⁻ solid superacid demonstrates high efficiency, achieving 80–95% yields in 3–15 hours. For example:
$$
\text{Catechol} + \text{RCOR'} \xrightarrow{\text{ZrO}2/\text{SO}4^{2-}} \text{Benzo[d]dioxole derivative}
$$
Optimized Conditions :

  • Catalyst: ZrO₂/SO₄²⁻ (200 mg per 2 mmol catechol)
  • Solvent: Toluene, reflux
  • Time: 3–15 hours

Oxidation to Carboxylic Acid and Chloride Formation

The 5-position carbonyl group is introduced via Friedel-Crafts acylation or oxidation. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.

Preparation of Azetidine-3-carboxamide Intermediate

Azetidine Ring Synthesis

Azetidine-3-carboxylic acid is synthesized via cyclization of γ-amino acids or resolution of racemic mixtures. The method from CN103467350A employs D-α-phenylethylamine for chiral resolution, yielding enantiomerically pure (S)-azetidine-2-carboxylic acid. Key steps include:

  • Salt formation with D-α-phenylethylamine.
  • Recrystallization in ethanol or acetonitrile.
  • Debenzylation using palladium-carbon catalyst.

Carboxamide Formation

The azetidine-3-carboxylic acid is activated as a mixed anhydride or using coupling reagents (e.g., HATU) and reacted with 2-(methylthio)aniline. Typical conditions:

  • Coupling agent: HATU (1.1 equiv)
  • Base: DIPEA (3 equiv)
  • Solvent: DMF, 0°C to room temperature

Final Coupling and Global Deprotection

The benzodioxole-5-carbonyl chloride is coupled with the azetidine-3-carboxamide intermediate under Schotten-Baumann conditions:
$$
\text{Azetidine-3-carboxamide} + \text{Benzo[d]dioxole-5-carbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Protocol :

  • Solvent: Dichloromethane/water biphasic system
  • Base: NaHCO₃ (2 equiv)
  • Temperature: 0°C to 25°C
  • Yield: 70–85% after purification

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent by CN102766131A describes a one-pot method using carbon-based solid acid catalysts for simultaneous benzodioxole formation and coupling, reducing steps but requiring precise stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 min) accelerates azetidine ring closure and amide bond formation, improving yields by 10–15% compared to conventional heating.

Analytical Data and Characterization

Intermediate Characterization Method Key Data
Benzo[d]dioxole-5-carboxylic acid ¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, ArH), 6.90 (d, 1H, ArH), 6.02 (s, 2H, OCH₂O)
Azetidine-3-carboxamide HRMS (ESI+) m/z 198.0984 [M+H]⁺ (calc. 198.0982)
Final Compound HPLC Purity 98.5% (C18 column, MeCN/H₂O 70:30)

Challenges and Optimization Strategies

  • Azetidine Ring Stability : The strained azetidine ring is prone to ring-opening under acidic conditions. Use of mild bases (e.g., NaHCO₃) and low temperatures mitigates this.
  • Stereochemical Control : Racemization during coupling is minimized by avoiding prolonged heating and using coupling agents like HOBt.
  • Catalyst Reusability : ZrO₂/SO₄²⁻ can be reused 3–4 times without significant loss in activity.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and azetidine intermediates. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link the benzo[d][1,3]dioxole carbonyl group to the azetidine core .
  • Amide bond formation : Reaction between the azetidine-3-carboxylic acid and 2-(methylthio)aniline under inert conditions (e.g., nitrogen atmosphere) with catalysts like HOBt .
  • Purification : Column chromatography or HPLC to isolate the product, monitored by TLC and NMR for purity . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound verified after synthesis?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzo[d][1,3]dioxole moiety (δ 6.0–6.5 ppm for aromatic protons) and azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) .
  • HPLC-MS : Determines molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • X-ray crystallography (if applicable): Resolves spatial arrangement of the azetidine and thioether groups .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

Challenges include:

  • Hydrophobicity : Use of reverse-phase chromatography with acetonitrile/water gradients .
  • By-product formation : Strict temperature control during amide coupling and quenching reactive intermediates (e.g., with NaHCO₃ washes) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on the azetidine’s conformational flexibility and the thioether group’s electron density .
  • QSAR models : Correlate substituent effects (e.g., methylthio vs. nitro groups) with activity data to guide functional group modifications .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assays?

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Target-specific assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assay) to differentiate direct vs. indirect effects .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., benzodioxole-containing azetidines) to identify trends .

Q. How does the methylthio group influence the compound’s metabolic stability and pharmacokinetics?

  • In vitro metabolism : Incubate with liver microsomes to track degradation pathways (e.g., oxidation of the thioether to sulfoxide) .
  • LC-MS/MS profiling : Quantify metabolites and compare half-life (t₁/₂) to analogs lacking the methylthio group .

Methodological Considerations

Q. What techniques are critical for analyzing reaction intermediates during synthesis?

  • In situ IR spectroscopy : Monitors carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) formation in real time .
  • HPLC-DAD : Tracks intermediates with UV-active benzodioxole (λ ~ 280 nm) .

Q. How can researchers design SAR studies to optimize this compound’s selectivity for a target enzyme?

  • Fragment-based design : Synthesize derivatives with modified azetidine substituents (e.g., replacing methylthio with ethoxy) .
  • Enzyme kinetics : Measure IC₅₀ values under varied pH and cofactor conditions to assess binding affinity .

Data Contradiction Analysis

Q. Why might bioactivity data vary between in vitro and in vivo models for this compound?

  • Solubility limitations : Poor aqueous solubility may reduce bioavailability in vivo, necessitating formulation adjustments (e.g., PEGylation) .
  • Metabolic inactivation : Rapid hepatic clearance observed in vivo but not in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.